(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylique CAS No. 1202858-82-9"

>

(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylique CAS No. 1202858-82-9"

>

Acide 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylique

Vue d'ensemble

Description

This compound, also known as Boc-1-aminocyclobutane-1-carboxylic Acid, is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of the TRPA1 receptor .

Synthesis Analysis

The synthesis of this compound involves a reaction of 1-aminocyclobutane-1-carboxylic acid with NaHCO3 and (Boc)2O in 1,4-dioxane: H2O. The reaction mixture is stirred for about 12 hours at room temperature .Molecular Structure Analysis

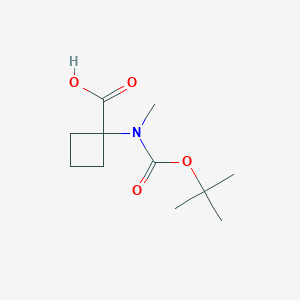

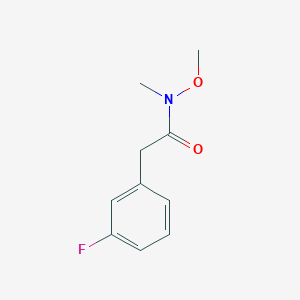

The molecular formula of this compound is C11H19NO4 . The InChI code is 1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(8(13)14)6-5-7-11/h5-7H2,1-4H3,(H,13,14) .Chemical Reactions Analysis

This compound is used in the synthesis of dipeptidyl nitriles with cathepsin-inhibiting activities . It is also used to prepare alkyl-oxo-aryl amides as novel antagonists of the TRPA1 receptor .Physical and Chemical Properties Analysis

The compound has a molecular weight of 229.28 g/mol . It is a powder at room temperature .Applications De Recherche Scientifique

Synthèse de Nitriles Dipeptidiques

Ce composé est utilisé dans la synthèse de nitriles dipeptidiques, connus pour leurs activités inhibitrices de la cathepsine . Les cathepsines sont des protéases impliquées dans divers processus physiologiques, et leur inhibition peut être bénéfique pour le traitement de maladies telles que le cancer et la polyarthrite rhumatoïde.

Préparation d'amides alkyl-oxo-aryle

Les chercheurs utilisent ce composé pour préparer des amides alkyl-oxo-aryle, qui servent d'antagonistes novateurs du récepteur TRPA1 . Le récepteur TRPA1 est impliqué dans la douleur et l'inflammation, et ses antagonistes sont des agents thérapeutiques potentiels pour le soulagement de la douleur.

Groupe Protecteur en Synthèse Peptidique

Le groupe tert-butoxycarbonyl (BOC) dérivé de ce composé est un groupe protecteur courant en synthèse peptidique . Il protège la fonctionnalité amine pendant les réactions qui l'affecteraient autrement, permettant la construction pas à pas des peptides.

Mécanisme D'action

The compound “1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid” has a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis as a protecting group for amines . The Boc group can prevent the amine from reacting under conditions that might otherwise cause it to do so .

The compound also contains a cyclobutane ring, which is a type of cycloalkane. Cycloalkanes are types of hydrocarbon compounds that contain one or more rings of carbon atoms in the chemical structure .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid plays a crucial role in biochemical reactions, primarily as a protecting group for amines. It interacts with enzymes and proteins involved in peptide synthesis, such as peptidases and proteases. The compound forms stable carbamate linkages with amines, preventing unwanted side reactions during peptide bond formation. This interaction is essential for the selective protection and deprotection of amino groups in peptide synthesis .

Cellular Effects

The effects of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid on cells and cellular processes are primarily related to its role as a protecting group. It influences cell function by temporarily modifying amino groups on proteins and peptides, thereby affecting protein folding, stability, and interactions. This modification can impact cell signaling pathways, gene expression, and cellular metabolism by altering the availability and activity of key proteins .

Molecular Mechanism

At the molecular level, 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid exerts its effects through the formation of carbamate linkages with amino groups. This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the compound, resulting in the formation of a stable carbamate bond. This bond can be cleaved under acidic conditions, allowing for the selective deprotection of the amino group. This mechanism is widely used in peptide synthesis to protect and later release specific amino groups .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid change over time due to its stability and degradation properties. The compound is stable under normal storage conditions but can degrade under acidic or basic conditions. Long-term studies have shown that the compound maintains its protective function for extended periods, but prolonged exposure to harsh conditions can lead to degradation and loss of function .

Dosage Effects in Animal Models

The effects of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid in animal models vary with dosage. At low doses, the compound effectively protects amino groups without causing significant toxicity. At high doses, it can exhibit toxic effects, including irritation of the skin, eyes, and respiratory system. These adverse effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidases and proteases, which facilitate the cleavage of the carbamate bond and release the protected amino group. This interaction is crucial for the controlled synthesis and modification of peptides in biochemical research .

Transport and Distribution

Within cells and tissues, 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of 1-{(Tert-butoxy)carbonylamino}cyclobutane-1-carboxylic acid is primarily determined by its role as a protecting group. It can be found in various cellular compartments, including the cytoplasm and organelles involved in protein synthesis and modification. The compound’s activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular cellular compartments .

Propriétés

IUPAC Name |

1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(8(13)14)6-5-7-11/h5-7H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVXRQDKLDKWIMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1(CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202858-82-9 | |

| Record name | 1-{[(tert-butoxy)carbonyl](methyl)amino}cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-amine](/img/structure/B1442375.png)